(5Z)-3-(3,4-dimethylphenyl)-2-imino-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(3,4-dimethylphenyl)-2-imino-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dimethylphenyl group, and a propan-2-ylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3,4-dimethylphenyl)-2-imino-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 4-isopropylbenzaldehyde in the presence of a thiazolidinone precursor. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and carried out in an organic solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(3,4-dimethylphenyl)-2-imino-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are performed in the presence of a base such as triethylamine or pyridine, often at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidinone derivatives
Substitution: Amino or thiol-substituted thiazolidinone derivatives
Scientific Research Applications
(5Z)-3-(3,4-dimethylphenyl)-2-imino-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Medicine: Explored for its potential anti-inflammatory and anticancer activities, contributing to the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-3-(3,4-dimethylphenyl)-2-imino-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-(3,4-dimethylphenyl)-2-imino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one
- (5Z)-3-(3,4-dimethylphenyl)-2-imino-5-[(4-ethylphenyl)methylidene]-1,3-thiazolidin-4-one
- (5Z)-3-(3,4-dimethylphenyl)-2-imino-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidin-4-one
Uniqueness
(5Z)-3-(3,4-dimethylphenyl)-2-imino-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-4-one stands out due to its specific structural features, such as the presence of both dimethylphenyl and propan-2-ylphenyl groups. These unique structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5Z)-3-(3,4-dimethylphenyl)-2-imino-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-13(2)17-8-6-16(7-9-17)12-19-20(24)23(21(22)25-19)18-10-5-14(3)15(4)11-18/h5-13,22H,1-4H3/b19-12-,22-21? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSWOXKUONICPU-HKRQWEHGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/SC2=N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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